2,7-diamino-4H-chromene-3-carbonitrile
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Overview
Description
2,7-Diamino-4H-chromen-3-yl cyanide is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound belongs to the class of 4H-chromenes, which are known for their diverse biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-4H-chromen-3-yl cyanide typically involves multicomponent reactions (MCRs) that combine aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. One common method is the Knoevenagel-Michael reaction, which proceeds under reflux conditions in ethanol, yielding high isolated yields within a short reaction time . The reaction conditions can be adjusted to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of 2,7-diamino-4H-chromen-3-yl cyanide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and solvents are carefully selected to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,7-Diamino-4H-chromen-3-yl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus sulfides, phosphorus tribromide, and various oxidizing and reducing agents . The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted chromenes, which can exhibit different biological and chemical properties depending on the introduced functional groups.
Scientific Research Applications
2,7-Diamino-4H-chromen-3-yl cyanide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,7-diamino-4H-chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of tumor necrosis factor-α-induced nitric oxide, suggesting its potential as an anti-inflammatory agent . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-chromenes: These compounds share a similar core structure and exhibit comparable biological activities.
4H-chromene derivatives: Various derivatives have been synthesized and studied for their pharmacological properties.
Uniqueness
2,7-Diamino-4H-chromen-3-yl cyanide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of amino groups at positions 2 and 7, along with the cyanide group, provides unique chemical properties that can be leveraged in different applications.
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2,7-diamino-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C10H9N3O/c11-5-7-3-6-1-2-8(12)4-9(6)14-10(7)13/h1-2,4H,3,12-13H2 |
InChI Key |
CEDHIIBJHHBRGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)OC(=C1C#N)N |
Origin of Product |
United States |
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